molecular formula C14H10F3NO B7496815 N-(3,5-difluorobenzyl)-3-fluorobenzamide

N-(3,5-difluorobenzyl)-3-fluorobenzamide

Cat. No.: B7496815
M. Wt: 265.23 g/mol
InChI Key: AWJPWTBQIGHEDL-UHFFFAOYSA-N
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Description

N-(3,5-Difluorobenzyl)-3-fluorobenzamide is a fluorinated benzamide derivative characterized by two aromatic rings: a 3-fluorobenzamide moiety and a 3,5-difluorobenzyl group. The compound’s structure features fluorine atoms at meta positions on both aromatic rings, which are strategically placed to influence electronic properties, lipophilicity, and binding interactions. Fluorination is a common strategy in medicinal and agrochemical chemistry to enhance metabolic stability, bioavailability, and target affinity .

Properties

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO/c15-11-3-1-2-10(6-11)14(19)18-8-9-4-12(16)7-13(17)5-9/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJPWTBQIGHEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-difluorobenzyl)-3-fluorobenzamide typically involves the reaction of 3,5-difluorobenzylamine with 3-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of high-purity starting materials and solvents, as well as rigorous control of reaction parameters, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-difluorobenzyl)-3-fluorobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The fluorine atoms on the benzyl and benzamide rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-(3,5-difluorobenzyl)-3-fluorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the development of new materials with unique properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(3,5-difluorobenzyl)-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets, leading to increased potency and selectivity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural Comparison of N-(3,5-Difluorobenzyl)-3-Fluorobenzamide and Related Compounds
Compound Name Substituents/Features Key Differences Potential Applications Reference
This compound 3-Fluorobenzamide + 3,5-difluorobenzyl Baseline structure Under investigation -
N-[1-(3-Chloropyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide 3,5-Bis(trifluoromethyl)benzamide + pyrazine Trifluoromethyl groups; pyrazine ring Pharmaceutical synthesis
N-(5-(3,5-Difluorobenzyl)-1H-indazol-3-yl)-4-(4-methylpiperazin-1-yl)-... Difluorobenzyl + indazole + piperazine Indazole core; piperazine substituent Kinase inhibition (inferred)
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Trifluoromethyl + isopropoxy Trifluoromethyl; isopropoxy group Pesticide (fungicide)
N-[(1S,2R)-3-{[1-(3-tert-butylphenyl)cyclohexyl]amino}-1-(3,5-difluorobenzyl)-2-hydroxypropyl]acetamide Difluorobenzyl + acetamide + cyclohexyl Acetamide; stereochemistry Drug candidate (PDB ligand)

Key Findings and Trends

Electronic and Lipophilic Effects
  • Fluorine vs. Trifluoromethyl : Compared to trifluoromethyl-substituted analogs like flutolanil and the compound in , the difluorobenzyl group in the target compound is less electron-withdrawing and less lipophilic. This may reduce membrane permeability but improve solubility in aqueous environments.

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